molecular formula C23H41N9O7 B12584107 L-Serylglycyl-L-lysyl-L-histidyl-L-lysine CAS No. 647375-84-6

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine

Cat. No.: B12584107
CAS No.: 647375-84-6
M. Wt: 555.6 g/mol
InChI Key: HOCWFENPOWVPGY-XSLAGTTESA-N
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Description

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine is a peptide compound composed of the amino acids serine, glycine, lysine, and histidine. This compound is known for its potential biological activities, including immunosuppressive and anxiolytic effects. It is often studied for its applications in medicine and cosmetic formulations due to its ability to interact with various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including immunosuppression and anxiety reduction.

    Industry: Utilized in cosmetic formulations for its skin-healing and anti-aging properties.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, initiating signaling cascades that lead to various biological effects. For example, its immunosuppressive action may involve the inhibition of pro-inflammatory cytokines, while its anxiolytic effect could be mediated through modulation of neurotransmitter systems.

Comparison with Similar Compounds

L-Serylglycyl-L-lysyl-L-histidyl-L-lysine can be compared to other peptides with similar structures and functions:

    Glycyl-L-histidyl-L-lysine (GHK): Known for its wound-healing and anti-aging properties.

    Lysyl-L-histidyl-L-lysine: Another peptide with potential therapeutic effects.

    Seryl-L-histidyl-L-lysine: Studied for its biological activities.

Properties

CAS No.

647375-84-6

Molecular Formula

C23H41N9O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H41N9O7/c24-7-3-1-5-16(30-19(34)11-28-20(35)15(26)12-33)21(36)32-18(9-14-10-27-13-29-14)22(37)31-17(23(38)39)6-2-4-8-25/h10,13,15-18,33H,1-9,11-12,24-26H2,(H,27,29)(H,28,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

HOCWFENPOWVPGY-XSLAGTTESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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